molecular formula C17H19N3O3S B2481810 3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 887201-46-9

3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2481810
CAS No.: 887201-46-9
M. Wt: 345.42
InChI Key: VGDNTYWCSGTKDA-STQMWFEESA-N
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Description

The compound 3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (CAS: 1203291-22-8) is a bicyclic heterocyclic molecule with a molecular formula of C₁₇H₁₉N₃O and a molecular weight of 281.35 g/mol . It features a unique 1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one core modified by a 4-aminophenyl sulfonyl group at the 3-position. The compound was previously available with a purity of ≥95% but has since been discontinued, limiting its current accessibility for research .

Key physicochemical properties include:

  • Solubility: Likely influenced by the polar sulfonyl group and aromatic amine, though specific data are unavailable.
  • Stability: The sulfonamide linkage may confer resistance to hydrolysis under physiological conditions.

Properties

IUPAC Name

11-(4-aminophenyl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c18-14-4-6-15(7-5-14)24(22,23)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDNTYWCSGTKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C14H16N4O2SC_{14}H_{16}N_4O_2S and a molecular weight of approximately 304.37 g/mol. Its unique arrangement includes a pyrido-diazocin framework that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antiviral Properties : There are indications of activity against viral infections.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.

Anticancer Activity

In vitro studies have shown that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Antiviral Properties

The compound has been evaluated for its antiviral potential:

  • Target Viruses : Preliminary results indicate activity against HIV protease inhibitors.
  • Inhibition Studies : The compound showed promising results in inhibiting viral replication in vitro.

Enzyme Inhibition

The compound's ability to inhibit AChE and BuChE is particularly noteworthy:

  • Inhibition Potency : The IC50 values for AChE and BuChE inhibition were found to be 0.091 µM and 0.559 µM respectively, indicating strong inhibitory effects compared to standard drugs like donepezil.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Study on AChE Inhibition :
    • Objective : Evaluate the inhibitory effects on AChE and BuChE.
    • Results : Compounds similar to the target showed significant inhibition with IC50 values significantly lower than traditional inhibitors.
  • Anticancer Efficacy Study :
    • Objective : Assess the cytotoxicity against various cancer cell lines.
    • Methodology : XTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.
    • Findings : Notable reduction in cell viability was observed, indicating potential for further development as an anticancer agent.

Data Summary Table

Biological ActivityTest MethodologyIC50 ValueCell Lines/Targets
AChE InhibitionEnzyme Assay0.091 µMNot specified
BuChE InhibitionEnzyme Assay0.559 µMNot specified
Anticancer ActivityXTT AssayVaries by compoundMCF-7, HeLa, A549
Antiviral ActivityViral Replication AssayNot specifiedHIV Protease

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of methanopyrido-diazocinone derivatives, which are characterized by their fused bicyclic scaffolds. Below is a detailed comparison with structurally related compounds reported in the literature.

Substituent Variations and Structural Modifications

Target Compound
  • Core: 1,5-Methanopyrido[1,2-a][1,5]diazocin-8(2H)-one.
  • Substituent: 4-Aminophenyl sulfonyl group at position 3.
Analog 1 : (1R,5R)-3-((Bicyclic Sulfonyl)methyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one ()
  • Core : Same bicyclic scaffold.
  • Substituent: A complex bicyclic sulfonyl group derived from a norbornane derivative.
Analog 2 : (1R,5S)-3-(4-Chlorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one ()
  • Core : Identical bicyclic framework.
  • Substituent : 4-Chlorobenzoyl group at position 3.
  • Key Features : The electron-withdrawing chlorine atom and benzoyl group may enhance metabolic stability compared to the target’s sulfonamide .
Analog 3 : 6-({[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid ()
  • Core: Similar methanopyrido-diazocinone structure.
  • Substituent: Hexanoic acid linked via a carbamate group.
  • Key Features : The carboxylic acid moiety introduces hydrophilicity, making this analog more water-soluble than the target compound .

Functional Implications

  • Metabolic Stability : The sulfonamide in the target may be more prone to enzymatic cleavage compared to the stable benzoyl group in analog 2 .
  • Solubility : Analog 3’s carboxylic acid group likely improves aqueous solubility, addressing a limitation of the hydrophobic target compound .

Q & A

Q. Table Example :

pHTime (h)% RemainingMajor Degradants
1.22478.3 ± 2.1Sulfonic acid
7.42495.6 ± 1.8None detected

Advanced: What structural modifications enhance biological activity while maintaining stability?

Methodological Answer:
Focus on SAR-driven modifications:

  • Sulfonyl group : Replace 4-aminophenyl with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability ().
  • Core rigidity : Introduce methyl groups to the tetrahydro ring to reduce conformational flexibility and enhance target binding ().
  • Bioisosteres : Substitute the diazocin ring with pyrimidinone analogs to modulate solubility ().

Data Insight :
In a study, replacing a benzyl group with a 4-fluorophenyl increased potency by 3-fold ().

Basic: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Key considerations include:

  • Solvent volume : Reduce by 50% to improve energy efficiency ().
  • Catalyst recycling : Use immobilized catalysts to minimize waste.
  • Process monitoring : Implement in-situ FTIR or Raman spectroscopy for real-time analysis ().

Advanced: How to analyze conflicting bioactivity data across cell lines?

Methodological Answer:
Address variability via:

  • Dose-response curves : Calculate IC₅₀ values in triplicate across multiple cell lines (e.g., methodology).
  • Mechanistic studies : Use siRNA knockdowns to confirm target specificity.
  • Statistical models : Apply ANOVA to identify significant outliers (as in ).

Example :
Inconsistent cytotoxicity data resolved by identifying P-glycoprotein efflux in resistant cell lines ().

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